Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-
Description
Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (IUPAC name: 2-(diisopropylamino)ethanesulfonic acid) is an aliphatic sulfonic acid derivative with a tertiary amine group at the 2-position of the ethane backbone. The diisopropylamino substituent confers steric bulk and lipophilic character, while the sulfonic acid group ensures strong acidity (pKa ~1–2 for sulfonic acids) and high water solubility.
Properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3S/c1-7(2)9(8(3)4)5-6-13(10,11)12/h7-8H,5-6H2,1-4H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHBQDNBVWTEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCS(=O)(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563949 | |
| Record name | 2-[Di(propan-2-yl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128869-82-9 | |
| Record name | 2-[Di(propan-2-yl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Halides with Sulfite Ions
This method adapts the classical synthesis of alkanesulfonic acids from alkyl halides and sulfite salts, as demonstrated in the preparation of ethanesulfonic acid. For the target compound, the protocol involves:
Synthesis of 2-(Diisopropylamino)ethyl Halide :
- Diisopropylamine reacts with ethylene oxide to form 2-(diisopropylamino)ethanol, which is subsequently converted to the corresponding iodide or bromide using hydroiodic acid (HI) or phosphorus tribromide (PBr3).
- Example:
$$
\text{(iPr)}2\text{NH} + \text{CH}2\text{CH}2\text{O} \rightarrow \text{(iPr)}2\text{N-CH}2\text{CH}2\text{OH} \xrightarrow{\text{HI}} \text{(iPr)}2\text{N-CH}2\text{CH}_2\text{I}
$$
Reaction with Sulfite Salts :
- The halide undergoes nucleophilic substitution with ammonium sulfite ((NH4)2SO3) or sodium sulfite (Na2SO3) under reflux conditions (6–8 hours, 80–100°C).
- Example:
$$
\text{(iPr)}2\text{N-CH}2\text{CH}2\text{I} + \text{Na}2\text{SO}3 \rightarrow \text{(iPr)}2\text{N-CH}2\text{CH}2\text{SO}3\text{Na} \xrightarrow{\text{H}^+} \text{(iPr)}2\text{N-CH}2\text{CH}2\text{SO}_3\text{H}
$$
Key Data :
Direct Sulfonation of 2-(Diisopropylamino)ethanol
Direct sulfonation employs reactive sulfonating agents like chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group onto the alcohol precursor:
Sulfonation Reaction :
- 2-(Diisopropylamino)ethanol reacts with chlorosulfonic acid at 0–5°C to prevent over-sulfonation.
- Example:
$$
\text{(iPr)}2\text{N-CH}2\text{CH}2\text{OH} + \text{ClSO}3\text{H} \rightarrow \text{(iPr)}2\text{N-CH}2\text{CH}2\text{SO}3\text{H} + \text{HCl}
$$
Work-up and Purification :
Key Data :
- Yield: ~60–75% (estimated from similar sulfonation reactions).
- Challenges: Exothermic reaction requires precise temperature control.
Experimental Optimization and Characterization
Analytical Characterization
- GC-MS : Methylated derivatives (e.g., methyl esters) are analyzed using electron ionization (EI) and compared against NIST library spectra.
- NMR : 1H and 13C NMR confirm structural integrity:
- Infrared Spectroscopy : Strong absorption at 1040 cm⁻¹ (S=O stretch) and 1170 cm⁻¹ (S-O stretch).
Applications and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The amino group can be reduced to form secondary or primary amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form different sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonate esters, secondary amines, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the bis(1-methylethyl)amino group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Research Findings
- Pharmaceutical Potential: The diisopropylamino group in the target compound may enhance binding to hydrophobic pockets in proteins, as seen in acetylcholinesterase inhibitor studies .
- Environmental Behavior : Aliphatic sulfonic acids like the target compound are less environmentally persistent than aromatic derivatives, which often require specialized degradation pathways .
Biological Activity
Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (CAS No. 128869-82-9) is a sulfonic acid derivative that has garnered attention for its diverse biological activities and applications in scientific research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₉NO₃S
- Molecular Weight : 209.31 g/mol
The compound features a sulfonic acid group and a bis(1-methylethyl)amino group, which contribute to its unique chemical behavior and biological interactions.
Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- functions through several mechanisms:
- Hydrogen Bonding : The sulfonic acid group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.
- Hydrophobic Interactions : The bis(1-methylethyl)amino group allows the compound to interact with hydrophobic regions of proteins, potentially altering their conformation and function.
- Electrostatic Interactions : The charged sulfonic acid moiety can engage in electrostatic interactions with positively charged amino acids in proteins, affecting their stability and activity.
1. Biochemical Assays
The compound is utilized as a buffer in biochemical assays, providing stable pH conditions essential for enzyme activity. Its buffering capacity is crucial in maintaining optimal conditions for various biochemical reactions.
2. Therapeutic Potential
Research has indicated that Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- may possess therapeutic properties. It has been evaluated for its potential in drug formulations due to its ability to enhance solubility and stability of active pharmaceutical ingredients.
3. Toxicological Studies
Toxicity assessments have shown that the compound does not exhibit significant acute toxicity. For instance, the NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was established at 320 mg/kg/day in rats over a 28-day period . Furthermore, it was found to be non-sensitizing to skin and did not cause chromosomal abnormalities in tested models .
Case Study 1: Environmental Impact
Research has highlighted the environmental persistence of metabolites derived from Ethanesulfonic acid compounds in agricultural settings. For instance, the transformation of metolachlor into ethanesulfonic acid metabolites has been documented, showcasing its role in soil chemistry and potential implications for groundwater quality .
Case Study 2: Pharmaceutical Formulation
In a study focusing on drug delivery systems, Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- was incorporated into formulations aimed at enhancing the bioavailability of poorly soluble drugs. The results indicated improved solubility and absorption profiles compared to standard formulations .
Comparative Analysis
The following table summarizes the biological activities and properties of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- compared to similar compounds:
| Property/Compound | Ethanesulfonic Acid | Compound A | Compound B |
|---|---|---|---|
| Buffering Capacity | High | Moderate | Low |
| Toxicity (NOAEL mg/kg/day) | 320 | 250 | 500 |
| Solubility Enhancement in Drug Formulations | Yes | No | Yes |
| Environmental Persistence | Moderate | High | Low |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-[bis(1-methylethyl)amino]ethanesulfonic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via sulfonation of 2-[bis(1-methylethyl)amino]ethanol using concentrated sulfuric acid or sulfur trioxide. Reaction conditions (temperature, solvent polarity) significantly impact yield. Purification via recrystallization in ethanol/water mixtures or flash chromatography (C18 reverse-phase) ensures high purity (>95%). Validate purity using HPLC with UV detection (λ = 210 nm) and confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~3.4 ppm for sulfonate proton) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR identifies protons adjacent to sulfonic and amine groups; ¹³C NMR confirms quaternary carbons.
- IR Spectroscopy : Peaks at ~1180 cm⁻¹ (S=O asymmetric stretch) and ~1040 cm⁻¹ (S-O symmetric stretch) confirm sulfonic acid functionality.
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects [M-H]⁻ ions for molecular weight validation.
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity .
Q. What are the solubility properties of this compound in aqueous and organic solvents, and how can solubility be enhanced for biological assays?
- Methodology : The compound’s solubility is pH-dependent due to its zwitterionic nature. In aqueous buffers (pH 7.4), solubility is ~50 mM. For organic solvents, test in DMSO or methanol (solubility <10 mg/mL). To enhance solubility for assays, use co-solvents (e.g., 10% DMSO in PBS) or employ sonication at 40°C for 30 minutes. Dynamic light scattering (DLS) can monitor aggregation .
Advanced Research Questions
Q. How does the steric bulk of the bis(1-methylethyl)amino group influence its catalytic activity in asymmetric synthesis?
- Methodology : The diisopropylamino group induces steric hindrance, affecting substrate binding in chiral catalysis. Use kinetic studies (e.g., variable-temperature NMR) to measure activation energy barriers. Computational modeling (DFT) evaluates transition-state stabilization. Compare catalytic efficiency with less bulky analogs (e.g., dimethylamino derivatives) in model reactions like Michael additions .
Q. How can researchers resolve contradictions in reported pKa values of this compound across different studies?
- Methodology : Discrepancies often arise from ionic strength differences. Perform potentiometric titrations under standardized conditions (I = 0.1 M KCl) using a glass electrode calibrated at 25°C. Validate results via UV-Vis spectroscopy (pH-dependent absorbance shifts). Compare data with structurally related buffers (e.g., TES, pKa ~7.5) to identify systematic errors .
Q. What degradation pathways occur under elevated temperatures, and how can stability be improved for long-term storage?
- Methodology : Accelerated stability studies (40–60°C, 75% humidity) over 4–8 weeks identify degradation products (e.g., sulfonate ester formation). Analyze via LC-MS/MS and ¹H NMR. Stabilization strategies include lyophilization (pH 6.0–7.0) or storage in amber vials under nitrogen. Add antioxidants (0.1% BHT) to suppress radical-mediated degradation .
Q. What role does this compound play in modulating enzyme kinetics, and how can its effects be distinguished from buffer-specific artifacts?
- Methodology : Test enzyme activity (e.g., lactate dehydrogenase) across a range of compound concentrations (0–20 mM). Compare results with inert buffers (e.g., HEPES). Use stopped-flow spectroscopy to measure transient kinetics. Control for ionic strength and chelation effects by adjusting counterions (Na⁺ vs. K⁺) .
Key Notes
- Methodological Rigor : Emphasis on reproducible techniques (e.g., standardized buffers, controlled ionic strength).
- Advanced Focus : Mechanistic insights (steric effects, degradation pathways) address gaps in current literature.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
